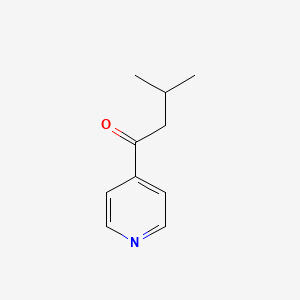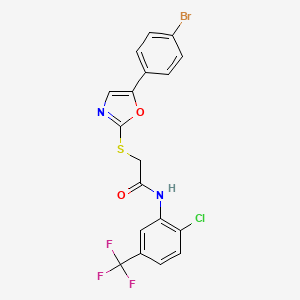
2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-((5-(4-bromophenyl)oxazol-2-yl)thio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide involves multi-step reactions starting from basic aromatic compounds. For instance, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole includes the use of Gaussian09 software for optimization and the GAR2PED program for potential energy distribution analysis . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides involves converting benzoic acid into various intermediates before the final reaction with 2-bromoacetamide . These processes typically involve the use of reagents like DMF and sodium hydride and are characterized by spectral methods such as EI-MS, IR, and NMR .
Molecular Structure Analysis
The molecular structure of these compounds is often investigated using computational methods alongside experimental techniques. For example, the HOMO and LUMO analysis is used to determine charge transfer within the molecule, and NBO analysis helps in understanding the stability arising from hyper-conjugative interactions and charge delocalization . The crystal structure of related compounds, such as 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, has been determined using single-crystal X-ray diffraction, revealing dihedral angles and stabilizing intra- and intermolecular interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their antimicrobial properties. The reactions are tailored to introduce specific functional groups that confer biological activity. For instance, the reaction of 1,3,4-oxadiazole with primary amines leads to the formation of triazol derivatives with potential antimicrobial activity . The choice of substituents and reaction conditions are critical factors that influence the yield and properties of the final compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The presence of bromo, chloro, and trifluoromethyl groups can significantly affect the electron distribution and, consequently, the reactivity of the molecules. The first hyperpolarizability of these compounds suggests their suitability for nonlinear optical (NLO) studies, indicating a potential application in materials science . The antimicrobial activities of these compounds are often broad-spectrum, targeting both Gram-positive and Gram-negative bacteria, which is attributed to the presence of specific functional groups and the overall molecular architecture .
Aplicaciones Científicas De Investigación
Thiophene Analogues and Carcinogenicity Evaluation
Studies on thiophene analogues, similar in some aspects to the compound due to the presence of aromatic rings and potential bioactivity, have been conducted to evaluate their carcinogenic potential. For example, thiophene analogues of benzidine and 4-aminobiphenyl were synthesized and evaluated for potential carcinogenicity, illustrating a methodological approach to assessing the health risks of novel compounds with aromatic structures Ashby, Styles, Anderson, Paton, 1978.
Advanced Oxidation Processes for Compound Degradation
Research on the degradation of pharmaceutical compounds like acetaminophen (paracetamol) by advanced oxidation processes (AOPs) provides insights into how complex organic molecules can be broken down in environmental and laboratory settings. Such studies are crucial for understanding the fate of pharmaceutical and chemical pollutants in the environment and may have relevance for the degradation or transformation of the compound Qutob, Hussein, Alamry, Rafatullah, 2022.
Novel Synthetic Opioids Chemistry and Pharmacology
Research on non-fentanil novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides, sheds light on the exploration of new therapeutic agents with potential analgesic applications. Such studies underscore the importance of understanding the chemistry and pharmacology of novel compounds for medical applications Sharma, Hales, Rao, NicDaéid, McKenzie, 2018.
Propiedades
IUPAC Name |
2-[[5-(4-bromophenyl)-1,3-oxazol-2-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClF3N2O2S/c19-12-4-1-10(2-5-12)15-8-24-17(27-15)28-9-16(26)25-14-7-11(18(21,22)23)3-6-13(14)20/h1-8H,9H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXQJMSDNIKCGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(O2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

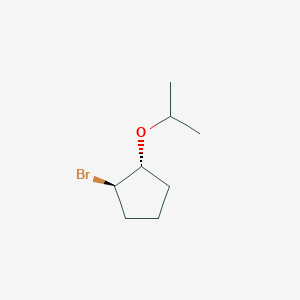
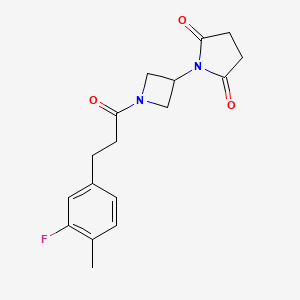

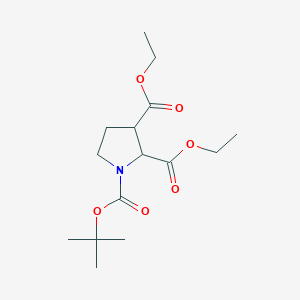
![Tert-butyl N-[3-(aminomethyl)-3-hydroxycyclobutyl]carbamate](/img/structure/B2506945.png)
![Methyl 4-({1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}carbamoyl)benzoate](/img/structure/B2506946.png)
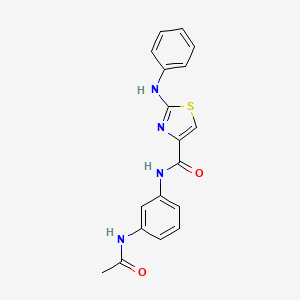
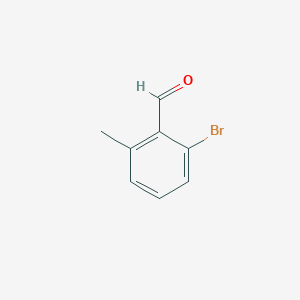

![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2506951.png)

![(1-Tosylpiperidin-4-yl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B2506953.png)

